molecular formula C19H21ClN2O2 B5730548 1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B5730548
M. Wt: 344.8 g/mol
InChI Key: YWVYYPLIKAYKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine, commonly known as CPMP, is a chemical compound that belongs to the class of piperazine derivatives. CPMP has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of CPMP is not fully understood. However, it is believed that CPMP exerts its therapeutic effects by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. CPMP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist, which leads to an increase in the levels of these neurotransmitters.
Biochemical and Physiological Effects
CPMP has been found to have several biochemical and physiological effects. Studies have shown that CPMP increases the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. CPMP also modulates the activity of various receptors in the brain, which contributes to its antipsychotic properties.

Advantages and Limitations for Lab Experiments

CPMP has several advantages when used in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. CPMP also exhibits high potency and selectivity, which makes it an ideal candidate for studying the effects of neurotransmitters on various receptors in the brain. However, CPMP has some limitations, such as its relatively short half-life and the lack of long-term safety data.

Future Directions

There are several future directions for the research on CPMP. One potential area of research is the development of new CPMP analogs with improved pharmacological properties. Another area of research is the investigation of the long-term safety and efficacy of CPMP in humans. Additionally, CPMP can be used as a tool to study the role of neurotransmitters in various psychiatric disorders, which can lead to the development of new treatments for these conditions.
Conclusion
In conclusion, CPMP is a promising chemical compound with potential therapeutic applications in various medical conditions. The synthesis of CPMP is relatively simple, and it exhibits high potency and selectivity. CPMP has been found to modulate the levels of various neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety. There are several future directions for the research on CPMP, which can lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

The synthesis of CPMP involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of CPMP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

CPMP has been extensively studied for its potential therapeutic applications in various medical conditions such as depression, anxiety, and schizophrenia. Several studies have shown that CPMP exhibits antidepressant and anxiolytic effects in animal models. Furthermore, CPMP has been found to possess antipsychotic properties and can be used as an alternative to traditional antipsychotic drugs.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVYYPLIKAYKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328567
Record name 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

CAS RN

349429-96-5
Record name 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.